molecular formula C17H16N2O3S3 B2463870 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941930-14-9

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Número de catálogo: B2463870
Número CAS: 941930-14-9
Peso molecular: 392.51
Clave InChI: SARLLHXLRUYHFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a benzothiazole-acetamide hybrid characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the benzothiazole core and a methylthio (-SMe) group on the para position of the phenyl ring attached to the acetamide moiety.

Propiedades

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(25(2,21)22)10-15(14)24-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLLHXLRUYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a thiazole ring, a methylsulfonyl group, and an acetamide linkage, which contribute to its pharmacological properties. The biological activity of this compound is primarily linked to its interactions with various biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The thiazole structure is known for its diverse pharmacological effects, including:

  • Anticancer Activity : Thiazole derivatives have been reported to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Compounds with similar structures have shown the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in inflammatory diseases .

Anticancer Activity

A study evaluating benzothiazole derivatives, including compounds similar to this compound, demonstrated significant inhibition of cancer cell lines A431, A549, and H1299. The active compounds exhibited:

Concentration (μM)Effect on Cell Viability (%)Mechanism
175Apoptosis induction
250Cell cycle arrest
425Increased caspase-3 activation

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation .

Anti-inflammatory Activity

In vitro studies have shown that thiazole derivatives can inhibit the production of inflammatory mediators. For instance, compounds with similar structures significantly reduced the levels of IL-6 and TNF-α in cultured cells. This suggests a potential application in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Anticancer Activity : In a recent investigation, several thiazole derivatives were synthesized and screened for their anticancer properties. Among these, compounds with modifications at the 4-position of the phenyl ring showed enhanced activity against lung cancer cell lines. The study concluded that structural modifications could lead to improved efficacy against specific cancer types .
  • Anti-inflammatory Research : A separate study focused on the anti-inflammatory effects of thiazole compounds found that certain derivatives significantly inhibited the production of nitric oxide in macrophages, suggesting potential use in inflammatory disease management .

Aplicaciones Científicas De Investigación

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exhibit significant antimicrobial properties. For instance:

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens, showing that this compound had notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
  • Mechanism of Action : The compound's interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, may explain its effectiveness against resistant strains.

2.2 Anticancer Properties

The compound has also been investigated for its anticancer effects:

  • Cytotoxic Effects : In comparative studies assessing the cytotoxicity of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM .
  • Inhibition of Cancer Cell Growth : Molecular docking studies have suggested that this compound can bind effectively to cancer-related targets, potentially inhibiting pathways involved in tumor progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved by reacting 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
  • Introduction of the Methylthio Group : The methylthio group is introduced via substitution on the phenyl ring using methylthiol in the presence of a catalyst.
  • Formation of the Acetamide Linkage : The thiazole derivative is reacted with acetic anhydride or acyl chlorides in the presence of a base to produce the final acetamide product.

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria, including MRSA.
AnticancerExhibits cytotoxicity against various cancer cell lines; potential for further development as an anticancer agent.
Enzyme InhibitionMay inhibit enzymes involved in inflammatory processes and cancer progression.

Comparación Con Compuestos Similares

Key Observations:

Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound is a strong EWG, similar to the nitro (-NO₂) group in compound 6d .

Methylthio (-SMe) vs. Propargyloxy : The methylthio group in the target compound offers moderate lipophilicity, contrasting with the propargyloxy group in compounds 21–22, which may improve membrane permeability but reduce metabolic stability .

Antimicrobial vs. Anticancer Focus : Compounds with sulfonyl-piperazine linkages (e.g., 47) target microbial enzymes, while nitro/thiadiazole derivatives (e.g., 6d) are optimized for anticancer activity .

Pharmacokinetic and Binding Properties

  • VEGFR-2 Inhibition : Compound 6d demonstrated strong VEGFR-2 inhibition (IC₅₀ = 1.2 µM), attributed to the nitro group’s electronic effects and thiadiazole-thio linker . The methylsulfonyl group in the target compound may offer similar or superior kinase affinity due to its stronger EWG nature.
  • ADME Predictions : PreADMET predictions for compound 6d revealed moderate intestinal absorption (75–82%) and blood-brain barrier penetration, suggesting the methylsulfonyl group in the target compound could further modulate these properties .

Antimicrobial Activity

  • Sulfonyl-Piperazine Derivatives : Compounds 47–50 exhibited Gram-positive antibacterial and antifungal activity, with MIC values ranging from 8–32 µg/mL. The methylsulfonyl group in the target compound may confer broader-spectrum activity compared to these analogs .

Q & A

Q. What are the key steps in synthesizing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves: (i) Cyclization of benzothiazole precursors with methylsulfonyl groups at position 6, using reagents like chlorosulfonic acid or sulfur trioxide . (ii) Coupling the thiazole intermediate with 4-(methylthio)phenylacetic acid via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Control temperature (e.g., 0–5°C for sulfonation) and solvent polarity (e.g., DMF for coupling) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Approach :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzothiazole and phenylacetamide moieties. Key signals include methylsulfonyl (δ ~3.3 ppm for 1H^1H, δ ~40 ppm for 13C^{13}C) and methylthio (δ ~2.5 ppm for 1H^1H, δ ~15 ppm for 13C^{13}C) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational details, especially sulfonyl and thioether orientations .

Q. What preliminary biological assays are recommended to screen its activity?

  • Protocols :
  • Enzyme Inhibition : Test against kinases (e.g., Aurora-A/B) using fluorescence-based assays with ATP analogs (IC50_{50} determination) .
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, noting discrepancies between enzymatic and cellular IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., high in vitro potency vs. low cellular efficacy)?

  • Analysis Framework :
  • Solubility/Permeability : Measure logP (e.g., >3 may reduce cellular uptake) and use PAMPA assays to assess membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., sulfonyl group oxidation) .
  • Off-Target Effects : Employ proteome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

  • Design Principles :
  • Structure-Activity Relationship (SAR) : Modify substituents on the phenylacetamide group. For example:
  • Bulky groups (e.g., trifluoromethyl) at position 4 improve kinase selectivity by occupying hydrophobic pockets .
  • Methoxy groups reduce off-target binding to adenosine receptors .
  • Molecular Docking : Model interactions with ATP-binding sites (e.g., Aurora-A’s DFG motif) to guide substitutions .

Q. How can computational methods predict metabolic pathways and guide derivatization?

  • Tools & Workflow :
  • In Silico Metabolism : Use software like MetaSite to identify vulnerable sites (e.g., methylthio oxidation to sulfoxide/sulfone) .
  • Derivatization : Replace labile methylthio with stable bioisosteres (e.g., cyclopropyl) to block metabolic hotspots .

Q. What experimental designs address discrepancies in enzyme inhibition kinetics (e.g., non-competitive vs. uncompetitive inhibition)?

  • Kinetic Studies :
  • Mechanism Analysis : Perform Lineweaver-Burk plots with varying substrate (ATP) concentrations. A horizontal line shift indicates uncompetitive inhibition .
  • Preincubation Effects : Test time-dependent inhibition by preincubating the compound with the enzyme, which may reveal covalent binding (e.g., via sulfonyl group) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.